4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride
Overview
Description
4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine, and this compound features a cyclobutylmethyl group attached to the morpholine ring. It is often used in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with morpholine and cyclobutylmethyl bromide.
Reaction Conditions: The reaction involves nucleophilic substitution, where the cyclobutylmethyl bromide reacts with morpholine under basic conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction is monitored using advanced analytical techniques to optimize the conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the cyclobutylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines are used under basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different morpholine derivatives with various substituents.
Scientific Research Applications
4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism depends on the context in which it is used. For example, in drug discovery, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological system being studied.
Comparison with Similar Compounds
Morpholine derivatives: Other morpholine derivatives with different substituents.
Cyclobutylmethyl compounds: Compounds with cyclobutylmethyl groups attached to various heterocycles.
Uniqueness: 4-(Cyclobutylmethyl)morpholine-3-carboxylic acid hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Its cyclobutylmethyl group provides distinct chemical properties compared to other morpholine derivatives.
Properties
IUPAC Name |
4-(cyclobutylmethyl)morpholine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-10(13)9-7-14-5-4-11(9)6-8-2-1-3-8;/h8-9H,1-7H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSLOLYLVZEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCOCC2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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